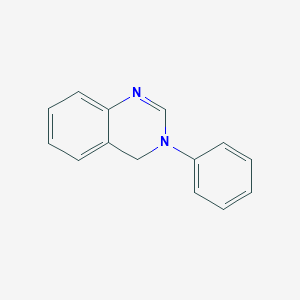

3-phenyl-4H-quinazoline

Description

Properties

Molecular Formula |

C14H12N2 |

|---|---|

Molecular Weight |

208.26g/mol |

IUPAC Name |

3-phenyl-4H-quinazoline |

InChI |

InChI=1S/C14H12N2/c1-2-7-13(8-3-1)16-10-12-6-4-5-9-14(12)15-11-16/h1-9,11H,10H2 |

InChI Key |

SDCMHPPKMQZPPJ-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2N=CN1C3=CC=CC=C3 |

Canonical SMILES |

C1C2=CC=CC=C2N=CN1C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

PEG-400 Mediated Reactions

A solvent-free method employing PEG-400 as a green solvent and reaction medium was developed by. Starting with anthranilic acid and chloroacetyl chloride, 2-chloromethyl benzo[d]oxazin-4-one is synthesized. Subsequent treatment with aromatic amines (e.g., aniline) under mechanical grinding yields 2-(chloromethyl)-3-arylquinazolin-4(3H)-ones. Nitrogen nucleophiles like morpholine or piperidine further modify the side chain, achieving 3-phenyl-4H-quinazoline derivatives in 78–85% yields.

Catalyst-Free Aerobic Oxidation

A breakthrough by eliminates the need for metal catalysts or stoichiometric oxidants. Heating benzaldehyde and anthranilamide in air at 110°C for 6 hours directly forms 2-phenyl-4(3H)-quinazolinone via imine intermediate oxidation. This method, applicable to diverse aldehydes, achieves yields of 82–90% and aligns with green chemistry principles.

Catalytic and Multicomponent Approaches

Transition Metal Catalysis

Palladium and ruthenium catalysts enable one-pot syntheses from benzyl alcohol and anthranilamide. For example, Hikawa et al. reported a Pd(OAc)₂-catalyzed system in water under aerobic conditions, yielding 3-phenyl-4H-quinazoline in 76% yield. Similarly, Zhou et al. utilized iridium catalysts with styrene as a hydrogen acceptor, achieving 68% yield.

Three-Component Reactions

A 2024 study introduced a one-pot three-component reaction using aldehydes, anthranilamide, and ammonium acetate. In the presence of a Brønsted acid catalyst, this method constructs the quinazoline ring with high atom economy, yielding 3-phenyl-4H-quinazoline in 88% efficiency. The reaction proceeds via a cascade of condensation, cyclization, and oxidation steps.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization

Reaction Pathways

The formation of 3-phenyl-4H-quinazoline typically involves:

-

Imine Formation : Condensation of anthranilamide with aldehydes generates a Schiff base intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the amide nitrogen forms the quinazoline ring.

-

Oxidation : Aromatic dehydrogenation, facilitated by air or catalysts, finalizes the conjugated system.

Yield Optimization

-

Solvent-Free Systems : PEG-400 enhances reaction efficiency by reducing side reactions and improving mass transfer.

-

Catalyst Design : Palladium complexes accelerate dehydrogenation, while Brønsted acids stabilize transition states in multicomponent reactions.

-

Temperature Control : Maintaining 100–110°C balances reaction rate and decomposition risks .

Chemical Reactions Analysis

Types of Reactions: 3-phenyl-4H-quinazoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Quinazoline oxides.

Reduction: 3,4-dihydroquinazolines.

Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

Anticancer Activity

3-Phenyl-4H-quinazoline derivatives have been extensively studied for their anticancer properties. These compounds often function as inhibitors of key signaling pathways involved in tumor growth.

- Mechanism of Action : Many quinazoline derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in various cancers such as non-small cell lung cancer, breast cancer, and pancreatic cancer. For instance, certain derivatives have shown potent activity against breast cancer cell lines by inhibiting vascular endothelial growth factor receptor (VEGF) and poly ADP ribose polymerase (PARP), both critical in cancer progression and resistance to therapy .

- Case Studies : A study reported that specific 3-substituted quinazoline derivatives exhibited broad-spectrum antitumor activity across multiple cancer cell lines, including those resistant to conventional therapies . Another investigation highlighted the synthesis of quinazoline-sulfonamide hybrids that demonstrated significant cytotoxic effects against leukemia cells .

Antimicrobial Properties

The antimicrobial potential of 3-phenyl-4H-quinazoline has been documented through various studies, showing efficacy against both bacterial and fungal pathogens.

- Antibacterial Activity : Recent research has indicated that certain synthesized quinazoline derivatives possess superior antibacterial properties compared to their antifungal activities. For example, compounds with specific substituents on the phenyl ring displayed enhanced activity against gram-positive bacteria .

- Fungal Inhibition : The same derivatives were tested against fungal strains such as Candida albicans and Aspergillus niger, revealing promising antifungal effects .

Anti-inflammatory Effects

3-Phenyl-4H-quinazoline compounds have also been explored for their anti-inflammatory properties.

- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, some derivatives were found to significantly reduce edema in animal models, showcasing their potential as anti-inflammatory agents .

- Clinical Relevance : The efficacy of these compounds in treating conditions like rheumatoid arthritis and inflammatory bowel diseases has been documented, indicating their therapeutic promise .

Other Therapeutic Applications

Beyond the aforementioned applications, 3-phenyl-4H-quinazoline exhibits potential in several other therapeutic areas:

- Anticonvulsant Activity : Some derivatives have been evaluated for their ability to prevent seizures, showing comparable effectiveness to established anticonvulsant medications .

- Diabetes Management : Certain quinazoline derivatives have demonstrated inhibitory effects on enzymes like alpha-amylase and alpha-glucosidase, indicating potential use in managing diabetes by regulating carbohydrate metabolism .

Data Summary Table

| Application | Mechanism/Activity | Notable Findings |

|---|---|---|

| Anticancer | EGFR inhibition; PARP inhibitors | Broad-spectrum activity against multiple cancers |

| Antimicrobial | Antibacterial and antifungal properties | Effective against gram-positive bacteria and fungi |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Significant reduction in edema in animal models |

| Anticonvulsant | Seizure prevention | Comparable effectiveness to standard medications |

| Diabetes Management | Enzyme inhibition (alpha-amylase/glucosidase) | Potential for regulating carbohydrate metabolism |

Mechanism of Action

The mechanism of action of 3-phenyl-4H-quinazoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit trypanothione reductase, an enzyme essential for the survival of trypanosomatid parasites . This inhibition disrupts the redox balance within the parasite, leading to its death. Additionally, the compound’s antiparasitic and antitumor activities are attributed to its ability to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Key Observations :

- Fused vs.

- Substituent Positioning: 7-Substituted quinazolinones (e.g., derivatives 1–30 ) prioritize substitutions at the 7- and 3-positions, which may enhance metabolic stability or target specificity.

- Spirocyclic Derivatives : Compounds like 1’-methyl-3’,4’-dihydro-1’H-spiro[cycloheptane-1,2’-quinazoline] introduce conformational rigidity, which could optimize binding to sterically constrained biological targets compared to the flexible 3-phenyl-4H-quinazoline.

Pharmacological and Functional Comparisons

Key Findings :

- Antimicrobial Activity : Derivatives like BQC1 demonstrate moderate antimicrobial effects, likely due to the quinazoline core’s ability to chelate metal ions essential for microbial enzymes . However, imidazo[4,5-g]quinazolines may show superior activity due to extended π-systems enhancing target interaction.

- CNS Modulation: 3-Amino-2-phenyl-quinazoline-4(3H)-one derivatives exhibit sedative and hypnotic effects, attributed to their ability to cross the blood-brain barrier and interact with GABA receptors . In contrast, triazoloquinazolinones prioritize peripheral H1-antihistaminic activity .

Q & A

Q. What are the common synthetic routes for preparing 3-phenyl-4H-quinazoline derivatives, and how do their reaction conditions impact yield and scalability?

The synthesis of 3-phenyl-4H-quinazoline derivatives typically involves cyclization of 2-aminobenzamides with aromatic aldehydes or benzyl halides. Traditional methods employ high temperatures (100–150°C) and transition metal catalysts, which often lead to moderate yields (50–70%) and scalability challenges due to harsh conditions . In contrast, electrochemical methods using aluminum/carbon electrodes and acetic acid electrolytes enable oxidative cyclization at room temperature, achieving yields >85% with improved regioselectivity and reduced side products . The choice of solvent (e.g., DMF vs. acetic acid) and catalyst (e.g., Bi(TFA)₃–FeCl₄) also critically influences reaction efficiency .

Q. Which analytical techniques are most reliable for confirming the structural integrity of 3-phenyl-4H-quinazoline compounds?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, as demonstrated for 3-(4-chlorophenyl)quinazolin-4(3H)-one . Complementary techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., phenyl vs. thiazole groups) .

- IR spectroscopy : Identification of carbonyl (C=O, ~1680 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups .

- Elemental analysis : Validation of purity (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What in vitro methodologies are standard for preliminary pharmacological evaluation of 3-phenyl-4H-quinazoline derivatives?

Key assays include:

- Cyclooxygenase (COX) inhibition : Measurement of IC₅₀ values using purified COX-1/COX-2 enzymes to assess anti-inflammatory potential .

- Carrageenan-induced paw edema : Rodent models to evaluate dose-dependent reduction in inflammation .

- MTT assay : Cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic windows .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing 3-phenyl-4H-quinazoline derivatives to minimize side products and improve regioselectivity?

- Electrode selection : Carbon/aluminum electrodes in undivided cells enhance electron transfer efficiency, reducing dimerization byproducts .

- Solvent tuning : Polar aprotic solvents (e.g., DMF) favor cyclization, while acetic acid improves protonation of intermediates .

- Catalyst design : Bimetallic systems like Bi(TFA)₃–FeCl₄ accelerate imine formation, achieving >90% regioselectivity for 3-phenyl substitution .

Q. What strategies are effective in resolving contradictory data regarding the anti-inflammatory vs. cytotoxic profiles of 3-phenyl-4H-quinazoline derivatives?

- Dose-response studies : Establish therapeutic indices by comparing IC₅₀ values for COX inhibition (anti-inflammatory) and cytotoxicity (e.g., IC₅₀ = 12 μM for COX-2 vs. 45 μM for HeLa cells) .

- Molecular docking : Identify binding interactions with COX-2 or cancer targets (e.g., EGFR) to rationalize selectivity .

- Comparative assays : Test derivatives against structurally related quinazolines to isolate substituent effects (e.g., 3-methoxyphenyl vs. 4-chlorophenyl groups) .

Q. What computational approaches are recommended for rational design of 3-phenyl-4H-quinazoline derivatives with enhanced target specificity?

- Molecular dynamics simulations : Predict stability of ligand-receptor complexes (e.g., with COX-2 or tubulin) over 100-ns trajectories .

- QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values) with bioactivity to guide substituent selection .

- ADMET profiling : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP < 3 for blood-brain barrier penetration) .

Q. How can cross-disciplinary synthetic approaches (e.g., organocatalytic or photochemical methods) be adapted for modifying the quinazoline core structure?

- Mannich reactions : Introduce aminoalkyl groups via condensation with formaldehyde and secondary amines, enabling access to spiro-quinazoline hybrids .

- Photoredox catalysis : Utilize visible light to generate radical intermediates for C–H functionalization at the C2 position .

- Microwave-assisted synthesis : Reduce reaction times from hours to minutes for high-throughput screening of derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.